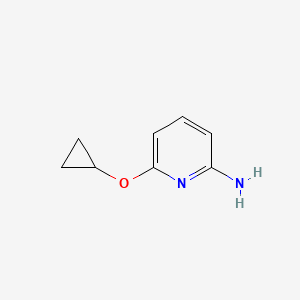
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an isopropoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction followed by a coupling reaction with a difluorobenzene derivative.
Attachment of the Isopropoxycarbonylamino Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate and an amine to form the isopropoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isopropoxycarbonylamino group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
5-(2,4-Difluorophenyl)-2-thiophenecarboxylic acid: Lacks the isopropoxycarbonylamino group, which may affect its reactivity and binding properties.
5-(2,4-Difluorophenyl)-3-amino-thiophene-2-carboxylic acid: Contains an amino group instead of the isopropoxycarbonylamino group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the difluorophenyl and isopropoxycarbonylamino groups in 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its versatility in various chemical reactions and its potential as a lead compound in drug discovery.
特性
分子式 |
C15H13F2NO4S |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H13F2NO4S/c1-7(2)22-15(21)18-11-6-12(23-13(11)14(19)20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
LQTUVTQQZGKYAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



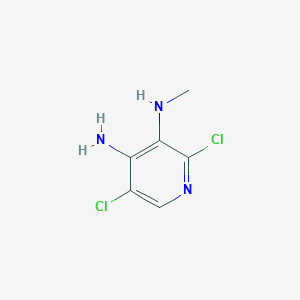


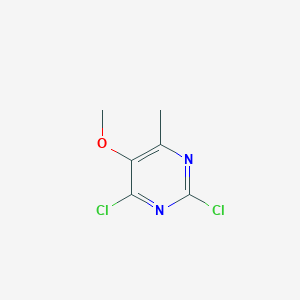
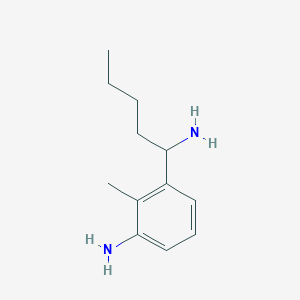
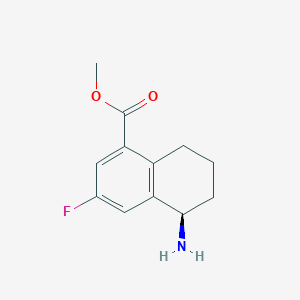
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)

![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
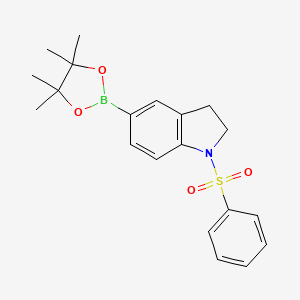
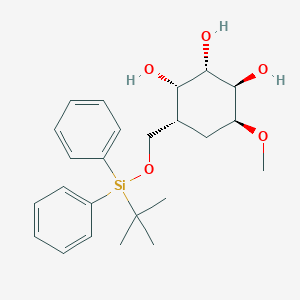
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
